molecular formula C20H22N4O2 B10953655 N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide

N'~1~,N'~4~-bis[(1E)-2-phenylethylidene]butanedihydrazide

Cat. No.: B10953655
M. Wt: 350.4 g/mol
InChI Key: IJJSKVHUJCWZGQ-YHARCJFQSA-N
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Description

N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE is a chemical compound with the molecular formula C18H18N4O2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes two phenylethylidene groups attached to a succinohydrazide backbone. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE typically involves the condensation reaction between succinic dihydrazide and an appropriate aldehyde, such as benzaldehyde . The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE can be compared with other similar compounds, such as:

N’,N’-BIS[(E)-2-PHENYLETHYLIDENE]SUCCINOHYDRAZIDE stands out due to its unique combination of phenylethylidene groups and succinohydrazide backbone, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N,N'-bis[(E)-2-phenylethylideneamino]butanediamide

InChI

InChI=1S/C20H22N4O2/c25-19(23-21-15-13-17-7-3-1-4-8-17)11-12-20(26)24-22-16-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,25)(H,24,26)/b21-15+,22-16+

InChI Key

IJJSKVHUJCWZGQ-YHARCJFQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=N/NC(=O)CCC(=O)N/N=C/CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC=NNC(=O)CCC(=O)NN=CCC2=CC=CC=C2

Origin of Product

United States

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